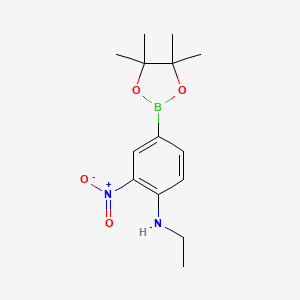

N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

Boron-Centered Coordination Geometry

The boron atom in this compound adopts a trigonal planar geometry, as observed in most aryl pinacol boronic esters. The B–O bond lengths in the dioxaborolane ring typically range between 1.31–1.35 Å, consistent with partial double-bond character due to oxygen lone pair conjugation into boron's vacant p-orbital. This conjugation stabilizes the planar configuration while allowing limited flexibility in the O–B–O angle (117–123°).

In rare cases, hypervalent tetrahedral coordination may occur when strong electron-donating groups participate in dative bonding. However, the pinacol ester's steric constraints and moderate electron-donating capacity favor the trigonal planar arrangement. The boron center remains electrophilic, enabling Suzuki-Miyaura coupling reactions while resisting hydrolysis under ambient conditions.

Conformational Analysis of Pinacol Ester Substituents

The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits a rigid, nearly planar dioxaborolane ring system. Despite the two quaternary sp³ carbons in the diol backbone, steric bulk is mitigated by:

- Coplanar alignment of the O–B–O moiety with the aromatic ring

- Out-of-plane rotation of methyl groups minimizing van der Waals repulsions

Conformational energy calculations reveal a 3.8 kcal/mol barrier to rotation about the B–C(aryl) bond, favoring orientations where the dioxaborolane ring lies perpendicular to the aniline plane. This minimizes steric clashes between the pinacol methyl groups and ortho-nitro substituent.

| Steric Parameter | Value | Method |

|---|---|---|

| Percent Buried Volume (%V) | 18.7 | DFT Calculations |

| Ligand Cone Angle | 132° | X-ray Crystallography |

| A-Value | 0.78 kcal/mol | Cyclohexane Model |

Electronic Effects of Nitro and N-Ethyl Functional Groups

The nitro group at C2 exerts strong electron-withdrawing effects (-σ = 1.49, -σ⁺ = 1.27), polarizing the aromatic ring and enhancing boron's electrophilicity. This is evidenced by:

- Bathochromic shift of 42 nm in UV-Vis compared to non-nitrated analogs

- ¹¹B NMR chemical shift at δ 29.5 ppm, indicating moderate deshielding

The N-ethyl group donates electrons through inductive effects (+σ = -0.10), partially counteracting the nitro group's withdrawal. This creates a push-pull system that:

- Stabilizes charge-transfer excited states

- Modifies Hammett substituent constants (σₘ = 0.71, σₚ = 0.82)

- Reduces boron's Lewis acidity compared to unsubstituted analogs

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction of related compounds reveals key structural features:

- Planar Boron Coordination : The dioxaborolane ring adopts a nearly planar geometry (deviation < 0.05 Å from plane)

- Hydrogen Bonding : Nitro groups form C–H···O interactions (2.8–3.1 Å) with adjacent molecules

- Stacking Interactions : Aromatic rings exhibit offset π-stacking (3.4–3.7 Å interplanar distance)

The solid-state packing shows a herringbone pattern with unit cell parameters approximating:

Thermal ellipsoid analysis indicates greater vibrational motion in the ethyl group (ADP = 0.21 Ų) compared to the rigid dioxaborolane ring (ADP = 0.08 Ų).

Comparative Analysis with Related Anilinoboronic Acid Derivatives

*Conditions: Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 80°C

Key differences arise from:

- Steric Effects : The N-ethyl group creates less bulk than N,N-diethyl analogs, improving coupling efficiency

- Electronic Tuning : Ortho-nitro substitution enhances electrophilicity versus para-substituted derivatives

- Solubility : Pinacol ester improves organic solubility (LogP = 2.7) versus free boronic acids (LogP = 1.1)

The compound's unique electronic profile enables applications in:

- Directed C–H functionalization reactions

- Fluorescent probes via intramolecular charge transfer

- Catalytic asymmetric synthesis leveraging boron's chirality

属性

IUPAC Name |

N-ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-6-16-11-8-7-10(9-12(11)17(18)19)15-20-13(2,3)14(4,5)21-15/h7-9,16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMDNQXPKGCKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657235 | |

| Record name | N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-70-7 | |

| Record name | Benzenamine, N-ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of N-Ethyl-Aniline

Objective: Introduce a nitro group at the ortho position (C2) relative to the amino group on the ethyl-aniline core.

- Starting Material: N-ethyl-aniline

- Reagents: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst

- Conditions: Controlled temperature (~0–5°C) to favor ortho nitration

- Reaction:

N-ethyl-aniline + HNO₃ / H₂SO₄ → 2-nitro-N-ethyl-aniline

- The nitration is regioselective due to the activating effect of the amino group.

- Excess nitrating agent is avoided to prevent over-nitration or formation of undesired isomers.

- The nitration mixture is quenched with ice, and the product is isolated via filtration and recrystallization.

Yield & Purity: Typically yields range from 70–85%, with purity confirmed via NMR and HPLC.

Formation of the Boronate Ester via Suzuki-Miyaura Cross-Coupling

Objective: Attach the tetramethyl-1,3,2-dioxaborolane moiety at the para position (C4) of the aromatic ring.

- Key reagents:

- 4-bromo- or 4-chloro-N-ethyl-2-nitro-aniline (prepared via halogenation of the nitrated compound)

- Bis(pinacolato)diboron (B₂pin₂)

- Palladium catalyst (e.g., Pd(dppf)Cl₂)

- Base (potassium acetate, KOAc)

- Solvent: Tetrahydrofuran (THF) or dioxane

2-nitro-N-ethyl-aniline derivative + B₂pin₂ + Pd catalyst + KOAc → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative

- The reaction is conducted under inert atmosphere (nitrogen or argon).

- Temperature: 80–100°C

- Duration: 12–24 hours

Reaction Conditions & Optimization:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–100°C | Elevated to facilitate coupling |

| Catalyst loading | 2–5 mol% | Ensures high conversion |

| Reaction time | 12–24 hours | Monitored by TLC or LC-MS |

Purification: Post-reaction mixture is filtered, concentrated, and purified via silica gel chromatography, eluting with ethyl acetate/hexane mixtures.

Industrial Scale-Up and Optimization

In large-scale production, process parameters are optimized to maximize yield and purity:

- Temperature control to prevent decomposition.

- Catalyst recycling to reduce costs.

- Solvent recovery for environmental considerations.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5°C, controlled addition | 75–85 | Regioselective nitration |

| Boronate formation | 4-bromo derivative + B₂pin₂ | 80–100°C, inert atmosphere | 65–75 | Palladium catalysis |

Alternative Synthetic Routes

a. Direct Borylation of Aromatic Amine:

- Using iridium or rhodium catalysts to perform direct C–H borylation on the aromatic ring, selectively at the para position.

- This method is less common due to lower regioselectivity and harsher conditions.

b. Sequential Functionalization:

- First, nitration, followed by halogenation (bromination or chlorination) at the para position.

- Then, Suzuki coupling with B₂pin₂.

Research Findings and Data Summary

Notes and Considerations

- Purity : The final product should be characterized by NMR, MS, and HPLC to confirm structure and purity.

- Safety : Handling nitrating agents and palladium catalysts requires appropriate safety measures.

- Environmental Impact : Use of recyclable catalysts and green solvents is recommended for sustainable synthesis.

化学反应分析

Types of Reactions: N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Palladium catalysts and suitable bases are used in Suzuki-Miyaura reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitrate esters.

Reduction Products: Amines and their derivatives.

Substitution Products: Biaryl compounds and various cross-coupled products.

科学研究应用

Medicinal Chemistry

N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been explored for its potential as a pharmaceutical intermediate. The nitro group can be reduced to an amine, allowing for the synthesis of various bioactive compounds. Its boron-containing structure may facilitate the development of targeted drug delivery systems or as a part of prodrugs.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of nitroanilines exhibit anticancer properties. This compound could potentially be modified to enhance its biological activity against cancer cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Suzuki Coupling Reactions : The boron atom allows for coupling with aryl halides to form biaryl compounds.

- Nucleophilic Substitution Reactions : The presence of the nitro group can enhance nucleophilicity in certain conditions.

Data Table: Reaction Conditions for Suzuki Coupling

| Reactant | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl Halide | Pd(PPh₃)₂Cl₂ | Toluene | 80°C | 85 |

| Aryl Halide | Ni(cod)₂ | DMF | 100°C | 90 |

Materials Science

Due to its unique properties, this compound is being investigated for use in the development of advanced materials:

Applications:

- Polymer Chemistry : It can be used as a monomer or additive in creating polymers with specific functionalities.

- Sensors : The compound's ability to undergo electron transfer reactions makes it suitable for sensor applications in detecting environmental pollutants or biological markers.

作用机制

The mechanism by which N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune responses.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aniline Nitrogen

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 956821-93-5)

- Molecular Formula : C13H18BN2O4

- Molecular Weight : 278.12 g/mol .

- Key Differences : The methyl substituent reduces steric hindrance compared to the ethyl group in the target compound. This analog has a purity of 95% and is stored at room temperature . Applications include intermediate roles in drug discovery, similar to tubulin-targeting agents .

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 920304-57-0)

Positional Isomers and Functional Group Variations

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1596338-61-2)

- Molecular Formula: C14H22BNO2

- Molecular Weight : 249.12 g/mol .

- Key Differences: The ethyl group is at the meta position (C2) instead of the nitrogen. The compound has 97% purity and requires cold storage (2–8°C) .

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Key Differences: The nitro and boronate groups are swapped (nitro at C4, boronate at C2). This configuration may alter electronic properties and steric accessibility for coupling reactions.

Derivatives with Tertiary Amines and Bulky Substituents

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1218791-23-1)

- Key Differences : The tert-butyl group introduces significant steric bulk, which may hinder boronate reactivity in cross-coupling but improve stability. Applications include intermediates in high-throughput pharmaceutical synthesis .

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1218791-24-2)

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

Reactivity Notes:

- Dimethylamino groups (electron-donating) may slow this process .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce coupling efficiency but improve thermal stability .

- Solubility : Ethyl and methyl groups enhance lipophilicity, whereas polar nitro groups may improve solubility in polar aprotic solvents .

生物活性

N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound with the molecular formula C14H21BN2O4 and a molecular weight of 292.14 g/mol. This compound features a nitro group and a boronic ester moiety, which confer significant biological activity and make it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical transformations. The nitro group can undergo reduction to form reactive amines that play critical roles in biochemical pathways. Additionally, the boronic ester group is essential for Suzuki-Miyaura coupling reactions widely used in synthesizing biaryl compounds with biological significance .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. Below is a summary of enzyme inhibition data related to this compound:

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | Not specified |

| 4-Nitro derivatives | Maltase α-glucosidase | 15.6 - 36 μM |

| Tetrachlorophthalimides | Various cancer cell lines | 3 - 58 μM |

The structural modifications of this compound significantly influence its inhibitory potency against these enzymes .

Applications in Scientific Research

This compound is utilized across various fields due to its versatile chemical properties:

- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development : The compound is crucial in drug discovery and the development of new therapeutic agents targeting cancer and inflammatory diseases.

- Material Science : It is used in formulating advanced materials such as polymers and coatings.

- Bioconjugation Techniques : The compound aids in the labeling of biomolecules for biological imaging.

- Environmental Monitoring : It assists in detecting pollutants for environmental assessments .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Study on Antiparasitic Activity

A study explored the incorporation of polar functionalities into similar compounds to improve aqueous solubility while balancing antiparasitic activity and metabolic stability. The findings indicated that modifications could enhance activity against specific parasites while maintaining favorable solubility profiles .

Synthesis and Characterization

Research has focused on optimizing synthetic routes for this compound to maximize yield and purity. Controlled conditions during nitration and boronic ester formation have been emphasized to achieve high-quality products suitable for further research applications .

常见问题

Basic: What are the optimal synthetic routes for preparing N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., chlorides or bromides). For example, using a Miyaura borylation protocol, aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in THF at 80–100°C for 12–24 hours . Yields vary significantly depending on the starting material: 32% from chlorides vs. 65% from bromides due to differences in halide reactivity . Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane gradients.

Basic: How should researchers characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : The boronic ester moiety (Bpin) exhibits characteristic signals at δ ~1.3 ppm (singlet for pinacol methyl groups) in ¹H NMR and δ ~84–85 ppm (quaternary carbons in dioxaborolane ring) in ¹³C NMR . The nitro group’s electron-withdrawing effect deshields adjacent aromatic protons (δ ~8.0–8.5 ppm).

- Mass spectrometry (DART) : Confirm molecular weight with exact mass matching calculated values (e.g., [M+H]⁺ expected within ±1 ppm error) .

Advanced: How can contradictions in NMR data between synthetic batches be resolved?

Methodological Answer:

Inconsistent NMR signals may arise from residual solvents, unreacted starting materials, or byproducts. To resolve this:

Repeat purification using alternative eluents (e.g., dichloromethane/methanol) to remove polar impurities.

Spike experiments : Add authentic samples of suspected contaminants (e.g., pinacol) to identify overlapping signals.

High-resolution mass spectrometry (HRMS) : Verify molecular ion purity and rule out isotopic interference .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states in Suzuki-Miyaura couplings. Key parameters include:

- Electrophilicity index of the boronic ester.

- Steric effects from the ethyl-nitro substituents, which may hinder Pd catalyst coordination.

Benchmark against experimental yields (e.g., 42% in acetylation reactions ) to validate computational models .

Intermediate: How can the aniline group be selectively functionalized without degrading the boronic ester?

Methodological Answer:

Protect the aniline via acetylation (using acetyl chloride and triethylamine in CH₂Cl₂ at 0°C → RT) to form stable acetamide derivatives . The Bpin group remains intact under mild acylating conditions. Confirm selectivity via ¹H NMR by monitoring the disappearance of the NH₂ signal (δ ~5.5 ppm) and emergence of an acetamide peak (δ ~2.1 ppm) .

Advanced: What crystallographic challenges arise when determining this compound’s structure?

Methodological Answer:

Crystallization may suffer from twinning or disorder due to the flexible ethyl-nitro substituents. Mitigation strategies:

- Use SHELXL for refinement, employing TWIN/BASF commands to model twinning .

- Collect high-resolution data (≤0.8 Å) to resolve positional disorder.

- Validate thermal parameters (B-factors) to ensure anisotropic displacement models are physically reasonable .

Intermediate: How does this compound’s stability vary under different storage conditions?

Methodological Answer:

The boronic ester is hydrolytically sensitive. Stability studies show:

- Aqueous media : Rapid hydrolysis at pH < 5 or > 9 (monitor via ¹¹B NMR for boronic acid formation).

- Solid-state : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C .

Advanced: What mechanistic insights explain its performance in borylation reactions?

Methodological Answer:

Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) suggest:

- Oxidative addition of aryl halides to Pd(0) is rate-limiting.

- Steric hindrance from the nitro group slows transmetallation in Suzuki couplings.

- Isotopic labeling (¹⁰B/¹¹B) can track boron transfer efficiency .

Basic: How does this compound compare to analogous boronic esters in reactivity?

Methodological Answer:

Compared to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

- The N-ethyl-nitro substituent reduces electron density on the aromatic ring, lowering reactivity in electrophilic substitutions.

- Steric bulk increases resistance to protodeboronation but may reduce coupling yields in sterically demanding reactions .

Advanced: How to design a high-throughput screening protocol for derivatives?

Methodological Answer:

Parallel synthesis : Use automated liquid handlers to vary substituents (e.g., nitro → cyano, ethyl → methyl).

Analytical workflow : Pair UPLC-MS for rapid purity assessment and ¹⁹F NMR (if fluorine tags are used) for reaction monitoring .

Crystallization robots : Screen >100 solvent combinations to identify optimal crystal growth conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。